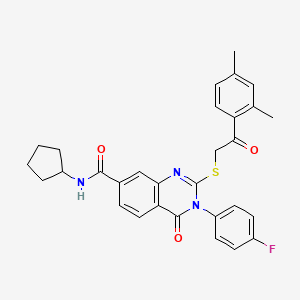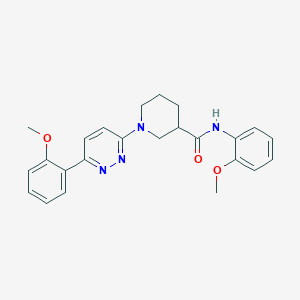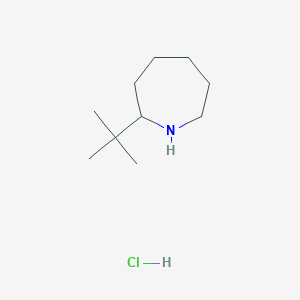![molecular formula C25H20ClN3O2 B2501423 5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189490-41-2](/img/structure/B2501423.png)
5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions that can provide valuable insights into the structure-activity relationships of potential pharmacological agents. For instance, the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives has been explored for their antiinflammatory and analgesic activities . Similarly, the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide has been investigated, leading to the discovery of compounds with significant lipase and α-glucosidase inhibition . These syntheses often involve cyclization reactions, aminomethylation, and the use of various reagents to introduce different functional groups that can modulate the biological activity of the molecules.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial in determining their biological activity. X-ray diffraction techniques and density functional theory (DFT) calculations have been employed to determine the structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, revealing specific dihedral angles and intermolecular hydrogen bonding patterns that contribute to the stability of the molecular network . Similarly, the structure of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has been elucidated using single-crystal X-ray analysis, providing insights into the intermolecular interactions within the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of heterocyclic compounds is influenced by the presence of various substituents and functional groups. The compounds synthesized from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, for example, undergo cyclization in the presence of NaOH, leading to the formation of triazole-thiones . The reactivity of these compounds can be further modified through aminomethylation, which introduces Mannich bases into the structure, potentially altering their biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The crystallization of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one from acetonitrile indicates its solubility in organic solvents, which is important for its formulation as a pharmaceutical agent . The Hirshfeld surface analysis of this compound provides further understanding of the intermolecular interactions that can affect its physical properties and reactivity .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound 5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is involved in research focused on the synthesis of novel compounds with potential biological activities. For instance, Ivashchenko et al. (2019) developed a method for synthesizing a related compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one. They performed both theoretical and experimental studies on its electronic and spatial structure, highlighting its potential as a new inhibitor of hepatitis B (Ivashchenko et al., 2019).
Pharmaceutical Research
This compound and its derivatives are of interest in pharmaceutical research, particularly in the development of new medications. For example, the work by Ivashchenko et al. (2019) demonstrates the potential of these compounds as inhibitors of hepatitis B, a significant area of research in antiviral drug development (Ivashchenko et al., 2019).
Chemical Analysis and Properties
Research on similar compounds also involves detailed chemical analysis to understand their properties. For example, studies on molecular, electronic, and spectroscopic properties of related heterocyclic compounds provide insights into the chemical behavior of these molecules, which is essential for tailoring their use in various applications (Beytur & Avinca, 2021).
Orientations Futures
Propriétés
IUPAC Name |
5-[(2-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c1-31-22-13-7-3-9-18(22)14-28-16-27-23-19-10-4-6-12-21(19)29(24(23)25(28)30)15-17-8-2-5-11-20(17)26/h2-13,16H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBIVEJWEWRTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate](/img/structure/B2501340.png)
![N-butyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2501343.png)
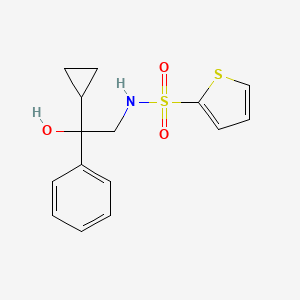
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2501346.png)
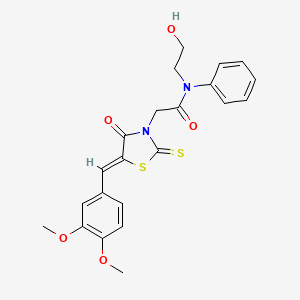
![3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501350.png)
![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2501352.png)
![(E)-3-(2-methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide](/img/structure/B2501353.png)
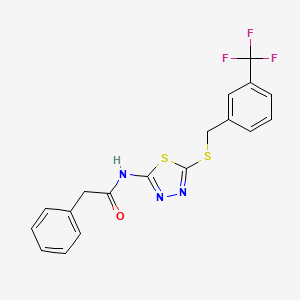
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2501358.png)
![5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2501359.png)
